2-Chloro-4-fluoroiodobenzene

Overview

Description

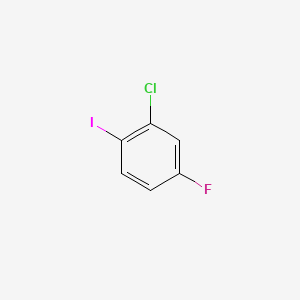

2-Chloro-4-fluoroiodobenzene is an organic compound with the molecular formula C6H3ClFI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring.

Preparation Methods

The synthesis of 2-Chloro-4-fluoroiodobenzene can be achieved through several methods. One common approach involves the halogenation of aniline derivatives. For instance, 2-Iodo-5-chlorofluorobenzene can be prepared from aniline . Another method involves the chlorination of 2-chloro-4-fluorotoluene under high-pressure ultraviolet lamp irradiation, followed by hydrolysis and nitration reactions . Industrial production methods typically involve similar halogenation and substitution reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Chloro-4-fluoroiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: This compound is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Oxidation and Reduction Reactions: While specific examples of oxidation and reduction reactions involving this compound are less common, it can potentially undergo these reactions under appropriate conditions.

Scientific Research Applications

2-Chloro-4-fluoroiodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoroiodobenzene primarily involves its reactivity as a halogenated benzene derivative. The presence of chlorine, fluorine, and iodine atoms makes it a versatile reagent for various chemical transformations. These halogen atoms can participate in electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and cross-coupling reactions, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

2-Chloro-4-fluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:

4-Chloro-2-fluoroiodobenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.

3-Chloro-4-fluoroiodobenzene:

4-Fluoroiodobenzene: Lacks the chlorine atom, resulting in different reactivity patterns and applications.

These comparisons highlight the unique combination of halogen atoms in this compound, which provides specific reactivity and versatility in organic synthesis.

Biological Activity

2-Chloro-4-fluoroiodobenzene, a halogenated aromatic compound, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its interactions with enzymes, potential therapeutic applications, and toxicological profiles.

- Molecular Formula: C6H3ClF I

- Molecular Weight: 256.443 g/mol

- CAS Number: 101335-11-9

This compound is characterized by the presence of multiple halogens, which can influence its reactivity and interactions with biological systems. Its unique combination of chlorine, fluorine, and iodine atoms makes it a versatile intermediate in organic synthesis and a candidate for various biological studies.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for the metabolism of many drugs and xenobiotics in the liver. Studies have shown that this compound can interact with these enzymes, potentially altering drug metabolism pathways and leading to significant pharmacokinetic implications.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds, including this compound, may exhibit antimicrobial properties. The presence of halogens can enhance the lipophilicity of the compound, facilitating its penetration through microbial membranes. Some studies suggest that derivatives of this compound could be explored for their efficacy against various pathogens, although specific data on this compound's antimicrobial activity remains limited .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways . However, further research is needed to elucidate the mechanisms underlying these effects.

Acute Toxicity

According to safety data sheets, this compound is classified as an irritant. It may cause eye irritation and skin irritation upon contact. Long-term exposure has not been associated with chronic health effects in animal models; however, minimizing exposure is recommended due to potential irritant properties .

Endocrine Disruption

Current literature indicates no evidence supporting endocrine-disrupting properties associated with this compound. This finding is crucial for evaluating the safety of compounds intended for therapeutic applications .

Case Study: Cytochrome P450 Inhibition

A study examining the inhibition of cytochrome P450 enzymes demonstrated that this compound effectively inhibited CYP3A4 activity in vitro. This enzyme is responsible for metabolizing a significant proportion of pharmaceutical drugs. The inhibition was dose-dependent, suggesting potential interactions when co-administered with other medications .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-fluoroiodobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of halogenated aromatic compounds like this compound often involves sequential halogenation or coupling reactions. For example, iodination of pre-chlorinated/fluorinated benzene derivatives can be optimized using palladium catalysts (e.g., Pd(PPh₃)₄) and polar solvents (e.g., DMF or THF) to enhance yields . Screening catalyst systems (e.g., PdCl₂(dppf)) and adjusting solvent polarity (DMF vs. THF) can improve regioselectivity and reduce byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For ¹H NMR, deshielding effects from electronegative substituents (Cl, F, I) will split aromatic proton signals into distinct multiplets. Infrared (IR) spectroscopy can identify C-I stretches (500–650 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹). Mass spectrometry (MS) should show molecular ion peaks consistent with isotopic patterns of chlorine and iodine .

Q. What safety protocols are essential when handling halogenated aromatic compounds like this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and lab coats to prevent dermal exposure. Waste containing iodine or chlorine should be segregated and treated by professional waste management services to prevent environmental contamination. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., inert atmospheres, low temperatures) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Hybrid functionals like B3-LYP or B3-P86, combined with basis sets such as 6-31G(d,p), provide accurate predictions of electronic properties and reaction pathways. DFT calculations can model the electron-withdrawing effects of Cl/F substituents, which influence oxidative addition steps in palladium-catalyzed couplings. Validate predictions with experimental kinetic data to refine computational models .

Q. What strategies can resolve discrepancies between computational predictions and experimental observations in the vibrational spectra of halogenated benzenes?

- Methodological Answer : Apply scaling factors (e.g., 0.95–0.99 for B3-LYP/6-31G(d)) to harmonize DFT-calculated harmonic frequencies with experimental anharmonic vibrations. For low-frequency modes (<500 cm⁻¹), use larger scaling factors to account for basis set limitations. Compare computed IR/Raman spectra with experimental data to identify systematic errors in functional or basis set selection .

Q. How do solvent polarity and catalyst systems influence the efficiency of Stille reactions involving polyhalogenated benzene derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance the solubility of halogenated substrates and stabilize transition states in Stille couplings. Catalyst systems like Pd(PPh₃)₄ favor oxidative addition to iodine, while bulky ligands (e.g., dppf) reduce steric hindrance in meta-substituted systems. Optimize reaction temperatures (60–100°C) and stoichiometric ratios (1:1.2 substrate:catalyst) to maximize yields .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of halogenated benzenes under varying reaction conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways. Compare computational thermochemistry (e.g., Gibbs free energy of decomposition via DFT) with experimental TGA data. Discrepancies often arise from solvent interactions or impurities; use high-purity samples (>98%) and replicate conditions from literature sources .

Properties

IUPAC Name |

2-chloro-4-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTCKVPDYXEGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371441 | |

| Record name | 2-chloro-4-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101335-11-9 | |

| Record name | 2-Chloro-4-fluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101335-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 2-chloro-4-fluoro-1-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.